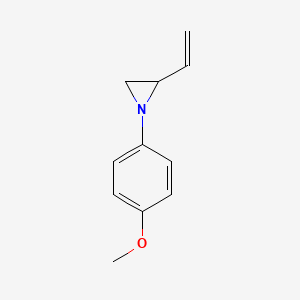
1-(4-Methoxyphenyl)-2-vinylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-vinylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-methoxyphenyl group and a vinyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-vinylaziridine can be synthesized through various methods. One common approach involves the reaction of 4-methoxyphenylamine with an appropriate vinylating agent under basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which then undergoes cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-vinylaziridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The aziridine ring can be reduced to form amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form substituted amines or thioethers.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Substituted amines, thioethers.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-vinylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the reactivity of aziridines and their interactions with biological molecules.
Industry: Used in the production of fine chemicals and as a building block for materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-vinylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The compound can undergo ring-opening reactions, forming reactive intermediates that can further react with other molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)aziridine: Lacks the vinyl group, making it less reactive in certain types of reactions.
2-Vinylaziridine:
4-Methoxyphenylamine: Lacks the aziridine ring, making it less reactive and versatile in synthetic applications.
Uniqueness: 1-(4-Methoxyphenyl)-2-vinylaziridine is unique due to the combination of the 4-methoxyphenyl group and the vinyl group attached to the aziridine ring. This combination imparts specific reactivity and properties that make it valuable in various synthetic and research applications.
Properties
CAS No. |
620622-25-5 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-ethenyl-1-(4-methoxyphenyl)aziridine |
InChI |
InChI=1S/C11H13NO/c1-3-9-8-12(9)10-4-6-11(13-2)7-5-10/h3-7,9H,1,8H2,2H3 |
InChI Key |
VGKKATSGPOGPPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC2C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


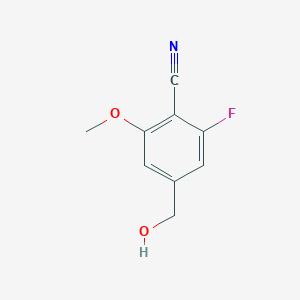
![(1,1-Difluorospiro[2.5]octan-6-yl)methanamine](/img/structure/B11912665.png)



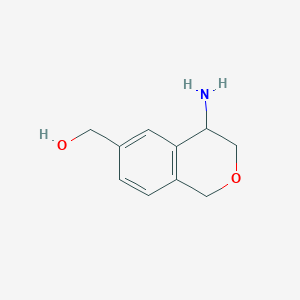
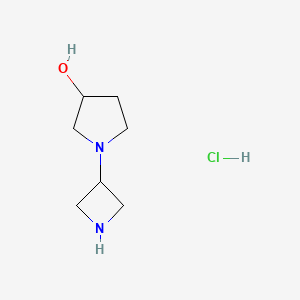


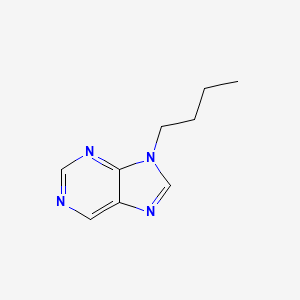
![2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11912724.png)
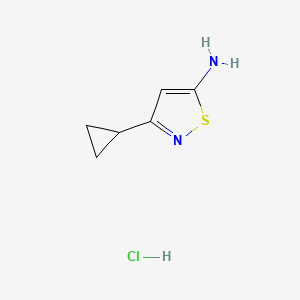
![4-amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11912730.png)

